
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(trifluoromethoxy)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems and ion channels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate include:
- Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved properties .
Properties
Molecular Formula |
C16H21F3N2O3 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
tert-butyl 4-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-7-20(8-10-21)12-5-4-6-13(11-12)23-16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
IWGMRDAMLJQPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


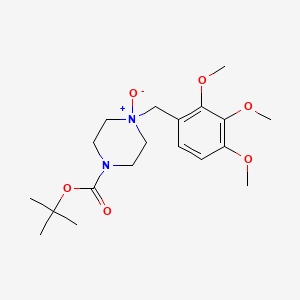
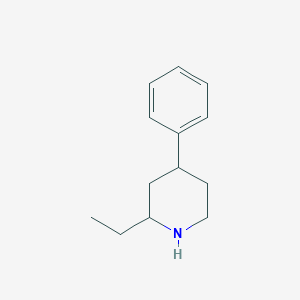
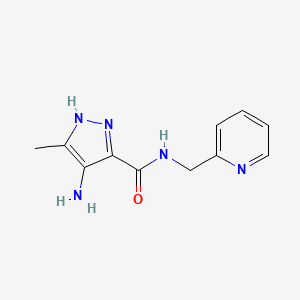
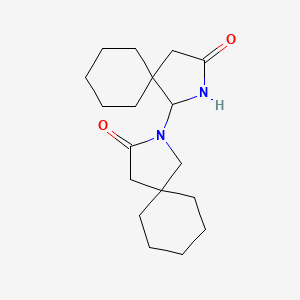
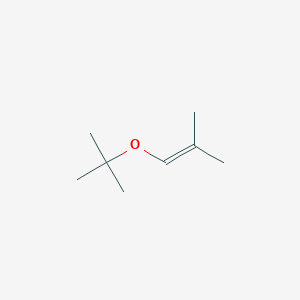
![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)

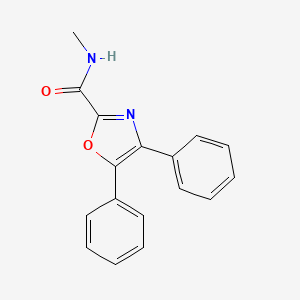
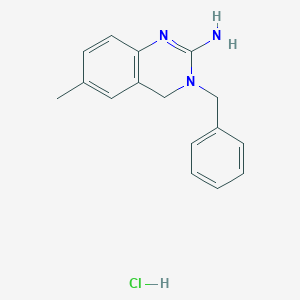
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
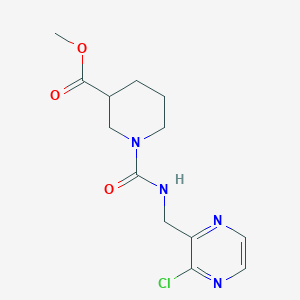
![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
